molecular formula C12H14ClNO3 B1414776 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid CAS No. 1008769-68-3

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

Cat. No.: B1414776
CAS No.: 1008769-68-3
M. Wt: 255.7 g/mol
InChI Key: QHXPSXUNQSIDKF-UHFFFAOYSA-N
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Description

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS 1803612-34-1) is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of pyridine carboxylic acid derivatives, a scaffold of significant importance in medicinal chemistry due to its presence in a wide array of therapeutic agents . The molecular structure incorporates key features—a carboxylic acid moiety and a chloro-substituted, alkoxylated pyridine ring—that make it a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel enzyme inhibitors . The pyridine carboxylic acid core is a privileged structure in drug design, known for its ability to participate in key hydrogen bonding and coordination interactions with biological targets . Isomers of pyridine carboxylic acid have served as critical precursors to pharmaceuticals targeting conditions such as tuberculosis, cancer, and various other diseases, underscoring the research potential of this chemical class . The specific substitution pattern on this pyridine ring makes it a versatile intermediate for structure-activity relationship (SAR) studies. Potential research applications include its use as a precursor in amidation reactions, leveraging modern methodologies such as those involving amine-boranes as bifunctional reagents for the direct amidation of carboxylic acids . The resulting amides could be screened for a range of biological activities, contributing to lead optimization campaigns in drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

IUPAC Name

5-chloro-6-cyclohexyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPSXUNQSIDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid with similar compounds:

Compound Name CAS/ID Molecular Formula Molecular Weight Substituent Type Key Properties
This compound 1008769-68-3 C₁₂H₁₄ClNO₃ 255.70 g/mol Cyclohexyloxy (ether) Moderate lipophilicity; potential for enhanced membrane permeability
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid 1489854-56-9 C₁₃H₉Cl₂NO₃ 298.12 g/mol Aryloxy (chlorinated benzyl) Increased steric bulk; higher molecular weight may reduce solubility
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid 2173091-65-9 C₁₀H₁₀ClNO₄ 243.65 g/mol Tetrahydrofuran-derived ether Improved solubility due to oxygen-rich tetrahydrofuran ring
5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid (CID 18071266) - C₁₀H₁₂ClNO₃ 229.66 g/mol Branched alkoxy (isobutyl) Lower molecular weight; increased hydrophobicity compared to cyclohexyloxy
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (CID 28400076) - C₈H₉ClN₂O₂ 200.63 g/mol Amino (ethyl) Basic amino group enhances hydrogen bonding; potential for salt formation
5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid 161043-07-8 C₁₃H₅Cl₂F₃N₄O₆ 463.11 g/mol Nitro- and trifluoromethyl-substituted aryl amino High electronegativity; likely impacts metabolic stability

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Studies on pyridine dicarboxylates () highlight that electron-withdrawing groups (e.g., Cl, NO₂) increase the acidity of the carboxylic acid, influencing interaction with enzymes or receptors .

Biological Activity

5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, primarily through its interactions with various enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound features a carboxylic acid functional group, which is essential for its biochemical interactions. The presence of the chloro group and cyclohexyloxy moiety contributes to its unique pharmacological properties.

Structural Formula

The structural formula of this compound can be represented as follows:

C12H14ClO3\text{C}_{12}\text{H}_{14}\text{ClO}_3

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to act as an inhibitor or modulator in various signaling pathways, particularly those involved in inflammation and cellular processes.

  • Enzyme Interaction : The compound may inhibit enzymes that are critical in inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Receptor Modulation : It has been reported to affect the activity of certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways related to stress responses and gastrointestinal functions .

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been evaluated for its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is crucial in stress response regulation.

  • Case Study : In a study involving CHO cells expressing the rat CRF-2B receptor, the compound exhibited antagonistic activity with IC50 values ranging from 1 nM to 500 nM, suggesting potent effects on CRF-mediated pathways .

Gastrointestinal Applications

The compound shows promise in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and inflammatory bowel diseases (IBD). Its mechanism involves modulation of gut motility and inflammation.

Condition Potential Application Mechanism
Irritable Bowel Syndrome (IBS)TreatmentModulates gut motility
Inflammatory Bowel Disease (IBD)TreatmentReduces inflammation through enzyme inhibition
Gastroesophageal Reflux Disease (GERD)Preventative measureAlters gastric secretion pathways

Pharmacological Studies

Pharmacological assessments have been conducted to evaluate the binding affinities of this compound to various target proteins. These studies utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
  • Mass Spectrometry (MS) : Employed for purity assessment.
  • Infrared Spectroscopy (IR) : Utilized for functional group identification.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Area Key Findings
Wu et al., 2007CRF Receptor AntagonismIC50 values between 1 nM - 500 nM
Patent US8835444Gastrointestinal DisordersEfficacy in treating IBS and IBD
Biochemical AnalysisEnzyme InteractionModulates activities of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including condensation, cyclization, and functional group modifications. For example, analogous trifluoromethyl-substituted pyridines are synthesized via Pd/Cu-catalyzed reactions in solvents like DMF or toluene under reflux . Optimization may involve adjusting catalyst loading, reaction time, or purification techniques (e.g., column chromatography). Yields exceeding 70% have been reported for structurally related compounds under controlled conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR peaks at δ 9.25 (s, 1H) and δ 8.56 (s, 1H) in CDCl₃ confirm pyridine ring protons in related compounds . Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1693 cm⁻¹) . Purity can be assessed via HPLC with >95% thresholds .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Solubility is influenced by pH and solvent polarity. Carboxylic acid derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability studies should assess degradation under light, heat, and acidic/basic conditions. For example, storage at -20°C in inert atmospheres is recommended for similar compounds to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data (e.g., via SHELX programs) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXTL software enables precise determination of bond angles, torsional strain, and hydrogen-bonding networks. For instance, SHELX refinement has resolved steric clashes in pyridine derivatives with bulky substituents (e.g., cyclohexyloxy groups) by analyzing thermal displacement parameters and electron density maps .

Q. What strategies are employed to analyze and reconcile conflicting biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from variations in cell lines, assay protocols, or compound purity. Meta-analyses should standardize controls (e.g., using kinase inhibitors like SB-202190 as benchmarks) . Dose-response curves and statistical validation (e.g., ANOVA) can identify outliers. Cross-referencing with structural analogs (e.g., trifluoromethyl or ethylamino derivatives) clarifies substituent-specific effects .

Q. In structure-activity relationship (SAR) studies, how does the cyclohexyloxy substituent influence the compound’s interaction with biological targets compared to other substituents?

  • Methodological Answer : The cyclohexyloxy group enhances lipophilicity and steric bulk, potentially improving membrane permeability but reducing binding affinity in some enzymes. Comparative SAR studies with substituents like trifluoromethyl (electron-withdrawing) or ethylamino (hydrogen-bonding) reveal distinct pharmacodynamic profiles. For example, trifluoromethyl analogs show higher metabolic stability, while ethylamino derivatives exhibit stronger receptor interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
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5-Chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid

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